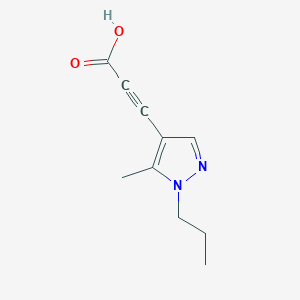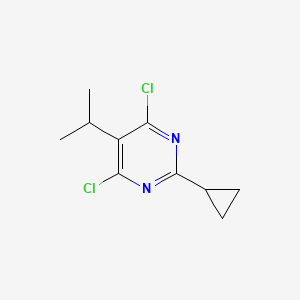
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine is a chemical compound with the molecular formula C10H12Cl2N2 and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of two chlorine atoms, a cyclopropyl group, and an isopropyl group attached to a pyrimidine ring. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves several steps. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Research on this compound contributes to the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloro-2-isopropylpyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4,6-Dichloro-2-cyclopropylpyrimidine: Lacks the isopropyl group, which may influence its solubility and interaction with biological targets.
The presence of both cyclopropyl and isopropyl groups in this compound makes it unique, potentially offering distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-5(2)7-8(11)13-10(6-3-4-6)14-9(7)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
MJPZBTSTMCBYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(N=C1Cl)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


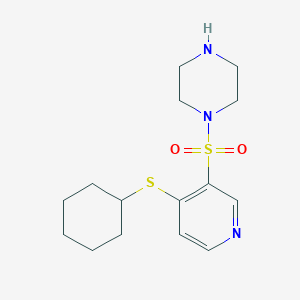
![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
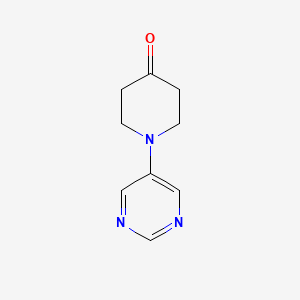
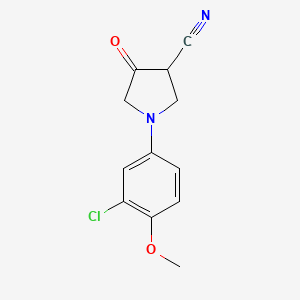
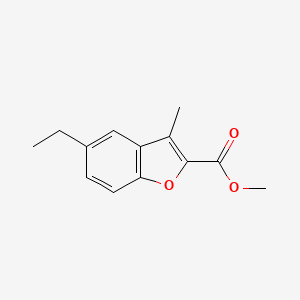

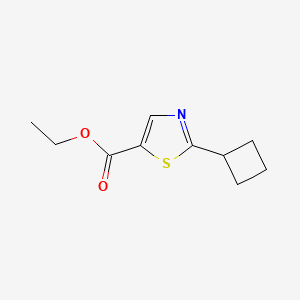
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
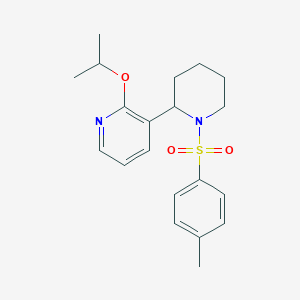
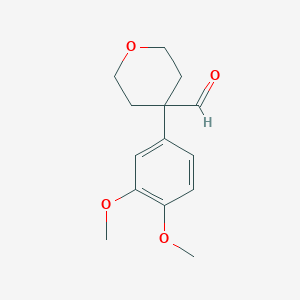
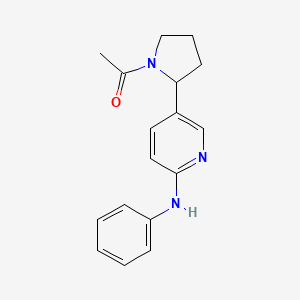
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
